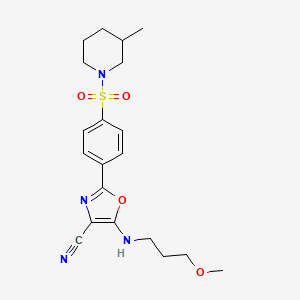
Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate is a chemical compound that belongs to the class of organic medicinal compounds . It is a derivative of 2-aminothiazoles, which are utilized as starting materials for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .
Synthesis Analysis
The synthesis of similar compounds involves the use of ethyl acetoacetate and N-bromosuccinimide (NBS) in dichloromethane to give the intermediate ethyl 2-bromo-3-oxobutanoate . This intermediate is then reacted with thiourea or its N-substituted derivatives to give the target molecule .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用
Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate has been used extensively in scientific research due to its versatile and valuable properties. It has been used in a variety of applications, such as in the synthesis of heterocyclic compounds, as an antioxidant, and as a corrosion inhibitor. It has also been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a ligand in the synthesis of metal complexes. It has also been used in the synthesis of pharmaceuticals and in the study of enzyme inhibition.
作用機序
Target of Action
Thiazole derivatives, which include ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate, have been found in many potent biologically active compounds . These compounds act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . These chemical properties may play a role in the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives are known to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a cool place and kept tightly closed in a dry and well-ventilated place . It is stable under normal temperatures and pressures but should be kept away from strong oxidizing agents, strong acids, and strong bases .
実験室実験の利点と制限
Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is relatively inexpensive. Additionally, it is stable and has a long shelf-life. However, there are some limitations to its use in lab experiments. It is a relatively low-molecular weight compound and can be difficult to purify. Additionally, its solubility can be limited in some solvents.
将来の方向性
There are several potential future directions for research into Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate. One potential area of research is the use of this compound in drug development. It has already been shown to have a variety of biochemical and physiological effects and could potentially be used as an active ingredient in new drugs. Additionally, further research into the mechanism of action of this compound could lead to new insights into the role of antioxidants in health and disease. Additionally, further research into the potential applications of this compound in other areas of research, such as in the synthesis of heterocyclic compounds, could lead to new and exciting discoveries. Finally, further research into the solubility of this compound in different solvents could lead to improved methods for its use in lab experiments.
合成法
Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate can be synthesized by reacting pyridine and thiocarboxylic acid in the presence of an acid catalyst. This reaction produces a thiazole derivative, which is then reacted with ethyl bromide to form this compound. This reaction is known as a nucleophilic aromatic substitution reaction and is a relatively simple and straightforward process. The reaction is usually done in a solvent such as dimethyl sulfoxide or acetonitrile and at a temperature of around 80°C.
特性
IUPAC Name |
ethyl 2-pyridazin-4-yl-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-2-15-10(14)8-6-16-9(13-8)7-3-4-11-12-5-7/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPOCZWBLIUTGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CN=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

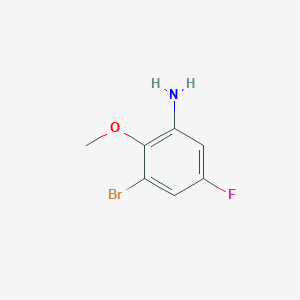
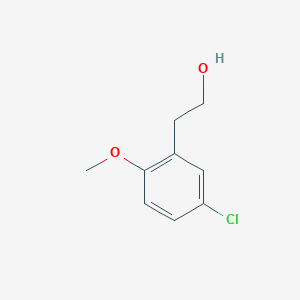
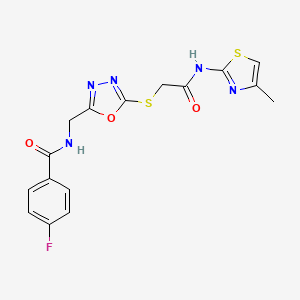
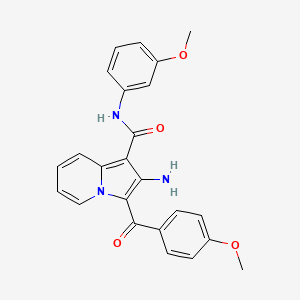
![2-{[(4-Methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B2615551.png)
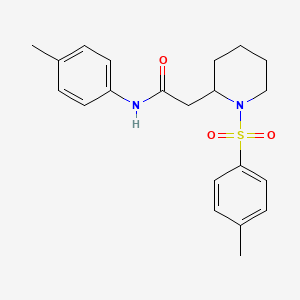
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2615555.png)
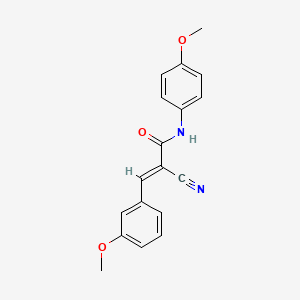
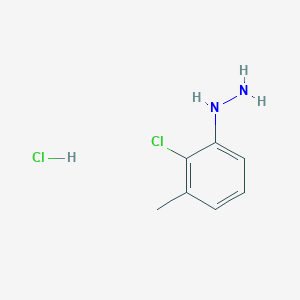

![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2615563.png)


